molecular formula C23H27BrN2O2 B2897953 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034486-80-9

3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2897953
CAS No.: 2034486-80-9
M. Wt: 443.385
InChI Key: NLWLIKKZPJCWHA-UHFFFAOYSA-N
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Description

3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a brominated methoxyphenyl group and a dihydroisoquinoline moiety connected via a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:

  • Bromination of 2-methoxyphenyl: : The starting material, 2-methoxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

  • Formation of the dihydroisoquinoline: : The dihydroisoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine under acidic conditions.

  • Coupling with pyrrolidine: : The brominated methoxyphenyl compound is then coupled with a pyrrolidine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Final coupling: : The intermediate products are then coupled to form the final compound, typically using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.

  • Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

Medically, the compound could serve as a lead compound in drug discovery programs. Its potential pharmacological activities might include anti-inflammatory, analgesic, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one would depend on its specific biological target. Generally, it may interact with proteins by binding to active sites or allosteric sites, thereby modulating their activity. The compound’s brominated phenyl group and dihydroisoquinoline moiety could facilitate interactions with hydrophobic pockets in proteins, while the pyrrolidine ring might enhance binding affinity through hydrogen bonding or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
  • 3-(5-fluoro-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
  • 3-(5-iodo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one

Uniqueness

The uniqueness of 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The bromine atom, in particular, can participate in unique halogen bonding interactions, which are not possible with other halogens like chlorine or fluorine. This can lead to distinct pharmacological profiles and potentially novel therapeutic applications.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrN2O2/c1-28-22-8-7-20(24)14-18(22)6-9-23(27)26-13-11-21(16-26)25-12-10-17-4-2-3-5-19(17)15-25/h2-5,7-8,14,21H,6,9-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWLIKKZPJCWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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